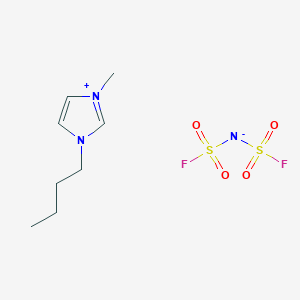

3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide

Description

3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide ([C₄mim][FSI]) is an ionic liquid (IL) composed of a 3-butyl-1-methylimidazolium cation and a bis(fluorosulfonyl)amide anion (FSI⁻, chemical formula: [N(SO₂F)₂]⁻). This compound is notable for its low viscosity, high ionic conductivity, and electrochemical stability, making it a candidate for advanced applications such as energy storage systems and green chemistry processes .

The synthesis of [C₄mim][FSI] typically involves a two-step process:

Quaternization: Reaction of 1-methylimidazole with 1-chlorobutane under reflux to form 3-butyl-1-methylimidazolium chloride ([C₄mim]Cl) .

Anion Exchange: Metathesis of [C₄mim]Cl with lithium bis(fluorosulfonyl)amide (LiFSI) in aqueous solution, yielding [C₄mim][FSI] as a hydrophobic ionic liquid .

Key properties of [C₄mim][FSI] include:

- Low viscosity: Facilitates rapid ion mobility.

- High thermal stability: Decomposition temperature >300°C (anion-dependent).

- Electrochemical window: ~4.5 V, suitable for battery electrolytes.

Properties

CAS No. |

1235234-58-8 |

|---|---|

Molecular Formula |

C8H15F2N3O4S2 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

bis(fluorosulfonyl)azanide;1-butyl-3-methylimidazol-3-ium |

InChI |

InChI=1S/C8H15N2.F2NO4S2/c1-3-4-5-10-7-6-9(2)8-10;1-8(4,5)3-9(2,6)7/h6-8H,3-5H2,1-2H3;/q+1;-1 |

InChI Key |

UAHSIDZLYHAYDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[N-](S(=O)(=O)F)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide

General Synthetic Strategy

The synthesis of 3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide typically involves two main stages:

- Stage 1: Preparation of the corresponding 3-butyl-1-methylimidazolium halide or triflate salt via alkylation of 1-methylimidazole.

- Stage 2: Anion exchange reaction to replace the halide or triflate with the bis(fluorosulfonyl)amide anion using a lithium or sodium bis(fluorosulfonyl)amide salt.

This two-step approach is common for ionic liquids and allows for high purity and yield of the desired product.

Detailed Synthetic Procedure

Alkylation to Form 3-Butyl-1-methylimidazolium Halide or Triflate

-

- 1-Methylimidazole

- 1-Bromobutane or 1-chlorobutane (for halide salts)

- Alternatively, 1-butyl-3-methylimidazolium triflate can be prepared by alkylation followed by metathesis.

-

- The alkylation is performed by mixing 1-methylimidazole with 1-bromobutane under inert atmosphere.

- The mixture is stirred at elevated temperature (often 60–80 °C) for 24 hours.

- The reaction yields the 3-butyl-1-methylimidazolium bromide salt as a viscous liquid or solid.

-

- The crude product is washed with ethyl acetate or ether to remove unreacted starting materials.

- Decolorizing charcoal treatment and filtration through silica gel plugs may be applied to remove colored impurities.

- The product can be dried under vacuum at 65 °C for 24–48 hours to obtain a pure, colorless salt.

Anion Exchange to Bis(fluorosulfonyl)amide Salt

-

- 3-Butyl-1-methylimidazolium halide or triflate salt

- Lithium bis(fluorosulfonyl)amide (LiFSI) or sodium bis(fluorosulfonyl)amide

-

- The imidazolium halide salt is dissolved in deionized water.

- An aqueous solution of LiFSI is added to the imidazolium salt solution.

- The mixture is stirred at room temperature for 3 hours, resulting in a biphasic system.

- The lower ionic liquid layer containing the bis(fluorosulfonyl)amide salt is separated.

- The ionic liquid is washed multiple times with deionized water to remove residual lithium or sodium salts.

-

- The ionic liquid phase is dried under vacuum at 65 °C for 48 hours.

- Filtration through activated alumina removes trace impurities.

- Final drying in a lyophilizer or under high vacuum ensures minimal moisture content.

-

- The overall yield of the bis(fluorosulfonyl)amide ionic liquid is typically around 85–90%.

Representative Example from Patent Literature

| Step | Conditions/Details | Outcome/Yield |

|---|---|---|

| Alkylation | 1-Methylimidazole + 1-bromobutane, stirred at 65 °C for 24 h | 3-Butyl-1-methylimidazolium bromide, >95% yield |

| Decolorization | Charcoal treatment at 65 °C for 24 h, filtration | Colorless solution |

| Anion metathesis | Stir with LiFSI aqueous solution at room temperature for 3 h | Biphasic separation |

| Washing and purification | Multiple water washes, vacuum drying at 65 °C for 48 h, alumina filtration | Pure 3-Butyl-1-methylimidazolium bis(fluorosulfonyl)amide, 87% yield |

This method is described in detail in US Patent US7763186B2 and related documents, which emphasize the importance of charcoal treatment and alumina filtration to remove fluorescent and colored impurities, yielding a clean ionic liquid suitable for sensitive applications.

Analytical Characterization and Purity Assessment

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the structure and purity of the ionic liquid.

- Karl Fischer Titration: Used to confirm the absence of water, often achieving 0% water content after lyophilization.

- Elemental Analysis: Confirms the correct stoichiometry of cation and anion components.

- Fluorescence Spectroscopy: Absence of fluorescence indicates removal of fluorescent impurities after purification steps.

- Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) confirm thermal stability and melting point.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Notes | Yield (%) | Purity Notes |

|---|---|---|---|---|

| Alkylation | 1-Methylimidazole + 1-bromobutane, 65 °C, 24 h | Forms 3-butyl-1-methylimidazolium bromide | >95 | Requires washing and charcoal treatment |

| Decolorization | Charcoal, 65 °C, 24 h | Removes colored impurities | N/A | Solution becomes colorless |

| Anion Exchange | LiFSI aqueous solution, room temp, 3 h | Biphasic separation of ionic liquid layer | ~87 | Multiple water washes needed |

| Drying and Filtration | Vacuum drying 65 °C, alumina filtration | Removes moisture and residual salts | N/A | Final product moisture <0.1% |

Additional Notes and Research Findings

- The choice of the bis(fluorosulfonyl)amide anion is favored over other anions (e.g., triflate, tetrafluoroborate) due to its low viscosity and high electrochemical stability, which is beneficial for applications in batteries and electrochemical devices.

- The alkyl chain length (butyl in this case) on the imidazolium cation influences melting point and viscosity; the butyl substituent provides a good balance between fluidity and ionic conductivity.

- The use of decolorizing charcoal and alumina filtration is critical to remove fluorescent and colored impurities that may interfere with electrochemical performance.

- Moisture removal is essential since water adversely affects the ionic liquid’s properties.

Chemical Reactions Analysis

Electrochemical Behavior

BMIM-FSI exhibits notable electrochemical stability (electrochemical window: 4.7 V) , making it suitable for:

-

Electrodeposition : Acts as an electrolyte for metals like Pd and Zn. For example, Pd recovery reaches 99% purity in BMIM-FSI due to its low viscosity enhancing ion mobility .

-

Battery Electrolytes : Facilitates Li⁺/Na⁺ ion transport in Li-ion batteries, with FSI⁻ enabling stable solid-electrolyte interphase (SEI) formation .

Table 1: Key Electrochemical Properties

| Property | Value | Source |

|---|---|---|

| Conductivity | 1.04 mS/cm | |

| Viscosity | 34.8 cP | |

| Electrochemical Window | 4.7 V | |

| Diffusion Coefficient (Li⁺) | m²/s |

Thermal Decomposition

BMIM-FSI decomposes at temperatures >300°C, primarily via:

-

Cation degradation : Cleavage of the butyl chain or imidazolium ring.

-

Anion degradation : Release of SO₂F₂ and HF gases from FSI⁻ .

This limits its use in high-temperature applications but ensures stability under standard conditions .

Interfacial Interactions

Molecular dynamics simulations reveal:

-

Layering at Interfaces : BMIM⁺ cations adsorb onto graphite/mica surfaces, forming alternating cation-anion layers (1–2 nm thick) .

-

Orientation : The imidazolium ring aligns parallel to graphite but tilts 45° on mica, affecting lubrication and catalytic properties .

Reactivity with Water

BMIM-FSI is hygroscopic but hydrolytically stable. Limited hydrolysis occurs in humid environments:

This reaction is negligible below 100°C but accelerates at elevated temperatures .

Scientific Research Applications

Solvent in Chemical Reactions

One of the primary applications of 3-butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide is as a solvent in various chemical reactions. Its ability to dissolve a wide range of organic and inorganic compounds allows it to facilitate reactions that might be challenging in traditional solvents. This ionic liquid has been utilized in:

- Catalysis : It serves as an effective medium for catalytic reactions, enhancing reaction rates and selectivity.

- Synthesis of Nanomaterials : The compound's unique properties support the synthesis of nanoparticles and nanostructures, which are crucial in materials science.

Electrochemical Applications

The compound is also explored for its potential in electrochemical applications:

- Electrolytes in Batteries : Its high ionic conductivity (approximately 1.04 mS/cm) makes it an ideal candidate for use as an electrolyte in lithium-ion and other types of batteries, improving energy efficiency and stability.

- Supercapacitors : The compound's properties contribute to enhanced performance in supercapacitors, leading to better energy storage solutions.

Separation Processes

3-butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide has shown promise in separation technologies:

- Liquid-Liquid Extraction : Its effectiveness in selectively extracting specific ions or compounds from mixtures has been demonstrated, particularly in the recovery of valuable metals from waste streams.

- Membrane Technologies : The compound is being investigated for use in membrane processes for water purification and desalination, leveraging its solvation capabilities.

Green Chemistry Initiatives

The environmental benefits associated with ionic liquids make them attractive candidates for green chemistry:

- Reduction of Volatile Organic Compounds (VOCs) : By replacing traditional solvents with this ionic liquid, the emission of VOCs can be significantly reduced.

- Biodegradability : Research into the biodegradability of this compound supports its use in sustainable processes.

Case Study 1: Catalytic Reactions

A study published by Singh et al. (2016) highlighted the use of 3-butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide as a solvent for catalytic reactions involving organic transformations. The research indicated that the ionic liquid not only improved reaction yields but also allowed for easier product separation due to its low volatility and non-toxic nature.

Case Study 2: Electrochemical Performance

Research conducted by Zhang et al. (2020) demonstrated the application of this ionic liquid as an electrolyte in lithium-ion batteries. The study found that batteries utilizing 3-butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide exhibited higher charge-discharge rates and improved cycle stability compared to those using conventional organic electrolytes.

Case Study 3: Water Purification

In a recent study by Lee et al. (2022), the effectiveness of this ionic liquid in membrane-based water purification systems was evaluated. The results showed significant improvements in desalination efficiency and reduced fouling rates, highlighting its potential for large-scale applications.

Mechanism of Action

The mechanism by which 3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the bis(fluorosulfonyl)amide anion provides stability and enhances the compound’s solubility and conductivity . The pathways involved include:

Comparison with Similar Compounds

Key Findings :

- FSI⁻’s smaller size and lower fluorine content reduce viscosity and enhance ionic conductivity compared to TFSI⁻ .

- TFSI⁻ offers superior thermal stability due to stronger electron-withdrawing CF₃ groups .

- [C₄mim][FSI] demonstrates better rate capability in lithium-ion batteries, retaining 85% capacity at 1C vs. 75% for [C₄mim][TFSI] .

Comparison with Other FSI-Based Ionic Liquids

1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)amide ([Py₁,₄][FSI])

Key Findings :

Triisobutyl(methyl)phosphonium bis(fluorosulfonyl)amide ([P₁i₄₄₄][FSI])

Key Findings :

- Phosphonium ILs like [P₁i₄₄₄][FSI] excel in sodium-ion battery applications due to superior alkali metal salt solubility .

- Imidazolium ILs are more cost-effective and widely commercialized .

Comparison with Non-Imidazolium TFSI-Based ILs

Example: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide ([C₂mim][TFSI])

| Property | [C₄mim][FSI] | [C₂mim][TFSI] | References |

|---|---|---|---|

| Cation Alkyl Chain | Butyl | Ethyl | |

| Viscosity (25°C) | ~50 mPa·s | ~35 mPa·s | |

| Ion Transport | Slower due to larger cation | Faster |

Key Findings :

- Shorter alkyl chains (e.g., ethyl in [C₂mim][TFSI]) reduce viscosity but may compromise thermal stability .

Biological Activity

3-Butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide, commonly referred to as BMIM-FSI, is an ionic liquid that has gained attention due to its unique properties and potential applications in various fields, including biochemistry and materials science. This article reviews the biological activity of BMIM-FSI, focusing on its effects on cellular systems, potential toxicity, and therapeutic applications.

BMIM-FSI has the following chemical characteristics:

- Molecular Formula : C8H15F2N3O4S2

- Molecular Weight : 319.35 g/mol

- Viscosity : 34.8 cP

- Density : 1.360 g/cm³

- Conductivity : 1.04 mS/cm

These properties contribute to its solubility and interaction with biological systems.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of BMIM-FSI on various cell lines. For instance, a study conducted on human liver (HepG2) and breast cancer (MCF-7) cell lines demonstrated that BMIM-FSI exhibits dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 200 µM for HepG2 and 150 µM for MCF-7 cells, indicating a significant impact on cell viability at higher concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 200 |

| MCF-7 | 150 |

The mechanism by which BMIM-FSI exerts its cytotoxic effects appears to involve oxidative stress and apoptosis induction. The compound was found to increase reactive oxygen species (ROS) levels in treated cells, leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways .

Antimicrobial Activity

BMIM-FSI has shown promising antimicrobial properties against a range of pathogens. In particular, studies indicated that it is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common pathogens such as Escherichia coli and Staphylococcus aureus were reported to be in the range of 100–200 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 150 |

| Staphylococcus aureus | 100 |

Application in Drug Delivery

A case study explored the use of BMIM-FSI as a solvent for drug delivery systems. The ionic liquid facilitated the solubilization of poorly soluble drugs, enhancing their bioavailability. For example, when combined with curcumin, a known anti-inflammatory compound, BMIM-FSI improved its solubility by over 300%, suggesting potential applications in therapeutic formulations .

Biocompatibility Assessments

Q & A

Q. What are the standard protocols for synthesizing 3-butyl-1-methyl-1H-imidazol-3-ium bis(fluorosulfonyl)amide, and how can purity be ensured?

Synthesis typically involves a two-step process:

Alkylation of 1-methylimidazole with butyl bromide to form 3-butyl-1-methylimidazolium bromide.

Anion metathesis by reacting the bromide salt with lithium bis(fluorosulfonyl)amide (LiFSI) in aqueous or polar aprotic solvents (e.g., acetonitrile) .

Purity (>98%) is achieved via repeated washing with deionized water, vacuum drying, and characterization by:

Q. How do the thermophysical properties of this ionic liquid compare to analogous bis(trifluoromethylsulfonyl)imide (TFSI) derivatives?

Key differences include:

Advanced Research Questions

Q. How can computational methods optimize experimental conditions for synthesizing this compound with minimal halide contamination?

- Quantum chemical calculations (DFT) predict reaction pathways and transition states for alkylation and metathesis .

- Molecular dynamics simulations model solvent interactions to select optimal reaction media (e.g., water vs. acetonitrile) .

- Machine learning identifies correlations between reaction parameters (temperature, stoichiometry) and impurity levels using historical datasets .

Experimental validation involves in situ FTIR to monitor halide displacement and ion chromatography for residual bromide quantification .

Q. What strategies resolve discrepancies in reported electrochemical stability windows for [C₄mim][FSI]?

Conflicting data (e.g., 4.5–5.5 V vs. Li/Li⁺) arise from:

- Impurities : Residual water or halides reduce stability. Use activated molecular sieves and glovebox handling to mitigate .

- Electrode material : Glassy carbon vs. platinum electrodes yield varying oxidation potentials. Standardize testing with Pt microelectrodes and cyclic voltammetry at 10 mV/s .

- Temperature effects : Stability decreases above 60°C due to anion decomposition. Conduct experiments under controlled thermal conditions .

Q. How does this ionic liquid perform as an electrolyte additive in lithium-ion batteries compared to traditional imidazolium-TFSI systems?

- Advantages :

- Challenges :

Methodological Guidance

Q. What analytical techniques are critical for characterizing degradation products in high-temperature applications?

Q. How can researchers design experiments to study ion transport mechanisms in [C₄mim][FSI]-based electrolytes?

- Pulsed-field gradient NMR : Measures self-diffusion coefficients of cations and anions .

- Electrochemical impedance spectroscopy (EIS) : Fits data to equivalent circuits to separate bulk and interfacial resistances .

- Neutron scattering : Reveals ion aggregation dynamics in concentrated electrolytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.